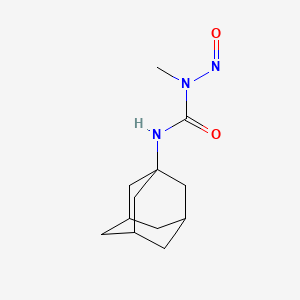
Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(1-adamantyl)-3-methyl-3-nitroso-: is a compound that features a urea moiety substituted with an adamantyl group, a methyl group, and a nitroso group. The adamantyl group is a bulky, polycyclic structure that is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The nitroso group is known for its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- typically involves the reaction of 1-adamantylamine with methyl isocyanate to form the corresponding urea derivative. The nitroso group can be introduced through the reaction of the urea derivative with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of 1-adamantylamine from adamantane, followed by its reaction with methyl isocyanate and subsequent nitrosation. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The adamantyl group can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Due to its unique structure, it is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The adamantyl group enhances the ability of the compound to cross biological membranes, making it a candidate for drug development, particularly in targeting central nervous system disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of urea, 1-(1-adamantyl)-3-methyl-3-nitroso- involves its interaction with biological targets such as enzymes and receptors. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological macromolecules.
Comparación Con Compuestos Similares
- Urea, 1-(1-adamantyl)-3-methyl-3-nitro-
- Urea, 1-(1-adamantyl)-3-methyl-3-amino-
- Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy-
Comparison:
- Urea, 1-(1-adamantyl)-3-methyl-3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity.
- Urea, 1-(1-adamantyl)-3-methyl-3-nitro- features a nitro group, which is more stable but less reactive compared to the nitroso group.
- Urea, 1-(1-adamantyl)-3-methyl-3-amino- has an amino group, which can participate in different types of chemical reactions, such as acylation and alkylation.
- Urea, 1-(1-adamantyl)-3-methyl-3-hydroxy- contains a hydroxy group, which can form hydrogen bonds and participate in oxidation reactions.
This detailed article provides a comprehensive overview of urea, 1-(1-adamantyl)-3-methyl-3-nitroso-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
81498-80-8 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-(1-adamantyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H19N3O2/c1-15(14-17)11(16)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,16) |
Clave InChI |
ZMRRKWOFRJURLO-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC12CC3CC(C1)CC(C3)C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)







![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)

![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)


